Stachybotramide
Overview
Description
Stachybotramide is a secondary metabolite isolated from the fungus Stachybotrys chartarum. This compound belongs to the class of phenylspirodrimanes, which are known for their unique structural features and diverse biological activities .
Preparation Methods
Stachybotramide can be synthesized through various chemical reactions, including acetylation and oxidation . The preparation of its derivatives, such as this compound diacetate and this compound triacetate, involves specific reaction conditions to achieve the desired structural modifications . Industrial production methods typically involve the cultivation of Stachybotrys chartarum in controlled environments, followed by extraction and purification of the compound using chromatographic techniques .
Chemical Reactions Analysis
Stachybotramide undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include various acetylated and oxidized derivatives of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of stachybotramide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular processes . The compound’s cytotoxic effects are mediated through its interaction with key enzymes and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Stachybotramide is part of a larger group of phenylspirodrimanes, which includes compounds like stachybotrylactam and stachybotrylactam acetate . Compared to these similar compounds, this compound exhibits unique structural features and bioactivities that make it distinct. For instance, its acetylated derivatives have shown enhanced cytotoxicity against certain cancer cell lines .
Similar compounds include:
- Stachybotrylactam
- Stachybotrylactam acetate
- Stachybotrin J
- Stachybocin G
These compounds share structural similarities with this compound but differ in their specific bioactivities and applications .
Properties
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5/c1-14-5-6-19-23(2,3)20(29)7-8-24(19,4)25(14)12-16-18(28)11-15-17(21(16)31-25)13-26(9-10-27)22(15)30/h11,14,19-20,27-29H,5-10,12-13H2,1-4H3/t14-,19+,20-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHECNBLIOXZXBL-TUJJLKMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)CCO)O)(CC[C@H](C2(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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